5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one
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Overview
Description
5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that features a naphthyridine core structure. Compounds with naphthyridine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a methoxy-substituted aniline with a suitable diketone under acidic or basic conditions to form the naphthyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions might convert the naphthyridine ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthyridine: A parent compound with a similar core structure.
5-Methoxy-2,6-naphthyridine: A closely related compound with a methoxy group at a different position.
3,4-Dihydro-2,6-naphthyridin-1-one: A similar compound lacking the methoxy group.
Uniqueness
5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate.
Properties
CAS No. |
1393560-29-6 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-methoxy-3,4-dihydro-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-7-3-4-10-8(12)6(7)2-5-11-9/h2,5H,3-4H2,1H3,(H,10,12) |
InChI Key |
KQAURIMMXOGHOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1CCNC2=O |
Origin of Product |
United States |
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